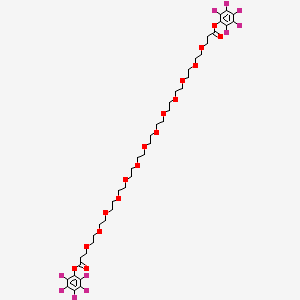
Bis-PEG13-PFP ester
Vue d'ensemble
Description
Bis-PEG13-PFP ester is a biochemical used for proteomics research . It is a PEG-based PROTAC linker and can be used in the synthesis of PROTACs . The molecular formula of Bis-PEG13-PFP ester is C42H56F10O17 .
Synthesis Analysis
Bis-PEG13-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of Bis-PEG13-PFP ester is C42H56F10O17 . Its molecular weight is 1022.87 .Chemical Reactions Analysis
Bis-PEG13-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
The molecular weight of Bis-PEG13-PFP ester is 1022.87 . Its molecular formula is C42H56F10O17 .Applications De Recherche Scientifique
PEG Linker
“Bis-PEG13-PFP ester” is a PEG linker with two activated PFP ester moieties . PEG linkers are used in drug delivery systems to improve the solubility, stability, and half-life of drugs .
Amide Bond Formation
PFP esters, such as those in “Bis-PEG13-PFP ester”, can react with amine groups to form amide bonds . This property is useful in peptide synthesis and protein conjugation .
Hydrolysis Resistance
“Bis-PEG13-PFP ester” is less susceptible to undergo hydrolysis compared to other amine reactive groups . This makes it a valuable compound in the development of stable bioconjugates .
Water Solubility
The hydrophilic PEG linker in “Bis-PEG13-PFP ester” increases the water solubility of the compound in aqueous media . This is beneficial in various biological applications where water solubility is a key factor .
PROTAC Linker
“Bis-PEG13-PFP ester” can be used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Drug Delivery
“Bis-PEG13-PFP ester” is used in drug delivery . The PEG linker can enhance the delivery of drugs to specific cells or tissues .
Mécanisme D'action
Target of Action
The primary target of Bis-PEG13-PFP ester is the E3 ubiquitin ligase and the target protein . The compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which contain two different ligands connected by a linker .
Mode of Action
Bis-PEG13-PFP ester, as a PEG-based PROTAC linker, exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two activated PFP ester moieties that can react with amine groups to form amide bonds .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG13-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell, and PROTACs, like Bis-PEG13-PFP ester, utilize this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetic properties of Bis-PEG13-PFP ester are influenced by its PEG-based structure. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The result of the action of Bis-PEG13-PFP ester is the selective degradation of target proteins within the cell . This can lead to changes in cellular function depending on the specific proteins targeted.
Action Environment
The action of Bis-PEG13-PFP ester can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or conditions within the cell that may interfere with the ubiquitin-proteasome system.
Safety and Hazards
In case of eye contact with Bis-PEG13-PFP ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
Orientations Futures
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRAPHRYVGETKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56F10O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1022.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



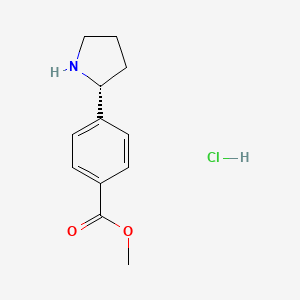
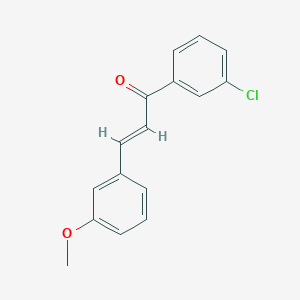
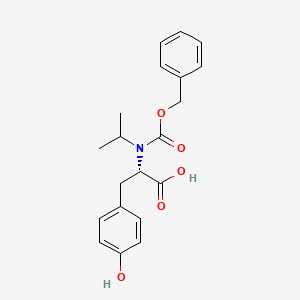

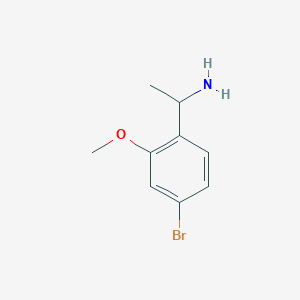
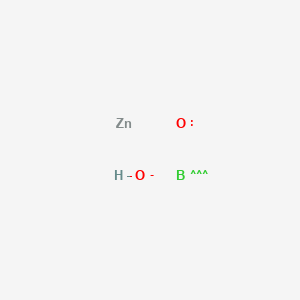


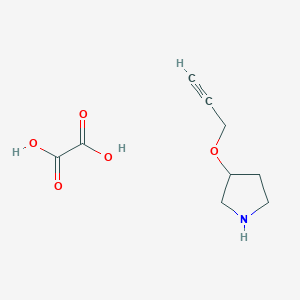
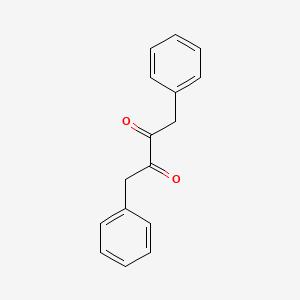
![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B3101030.png)
![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3101037.png)
![7-Chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B3101043.png)
